(S)-5-methyloxazolidin-2-one (S)-5-methyloxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 111688-36-9
VCID: VC8048158
InChI: InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1
SMILES: CC1CNC(=O)O1
Molecular Formula: C4H7NO2
Molecular Weight: 101.1 g/mol

(S)-5-methyloxazolidin-2-one

CAS No.: 111688-36-9

Cat. No.: VC8048158

Molecular Formula: C4H7NO2

Molecular Weight: 101.1 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-methyloxazolidin-2-one - 111688-36-9

Specification

CAS No. 111688-36-9
Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
IUPAC Name (5S)-5-methyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1
Standard InChI Key HBRXQSHUXIJOKV-VKHMYHEASA-N
Isomeric SMILES C[C@H]1CNC(=O)O1
SMILES CC1CNC(=O)O1
Canonical SMILES CC1CNC(=O)O1

Introduction

Structural and Chemical Identity

Molecular Architecture

(S)-5-Methyloxazolidin-2-one (CAS 1072-70-4) possesses a five-membered oxazolidinone ring with a methyl substituent at the C5 position and an (S)-configuration at the stereogenic center (C4). The molecular formula is C4H7NO2\text{C}_4\text{H}_7\text{NO}_2, with a molecular weight of 101.10 g/mol . The ring system consists of an amide bond (N–C=O\text{N–C=O}) and an ether linkage, conferring both rigidity and polarity to the structure.

Key Structural Features:

  • Chiral Center: The (S)-configuration at C4 dictates enantioselective interactions in synthesis .

  • Ring Strain: The oxazolidinone ring exhibits moderate strain due to the 120° bond angles at the amide nitrogen, enhancing reactivity in ring-opening reactions .

  • Hydrogen Bonding: The carbonyl oxygen and N–H group participate in intramolecular hydrogen bonding, stabilizing specific conformations .

Physicochemical Properties

Experimental data from multiple sources characterize the compound’s physical properties :

PropertyValueMethod/Source
Density1.095 g/cm³Experimental measurement
Boiling Point302.6°C at 760 mmHgGas chromatography
Flash Point136.8°CClosed-cup method
Vapor Pressure0.000981 mmHg at 25°CCalculated via Antoine eq.
Refractive Index1.425Abbe refractometer

The compound is typically a colorless liquid or low-melting solid, depending on purity and storage conditions. Its solubility profile includes miscibility with polar aprotic solvents (e.g., DMF, THF) and limited solubility in water (≈2.1 g/L at 25°C) .

Synthetic Methodologies

Solid-Phase Synthesis Using Selenium Linkers

A pioneering method involves polymer-supported 2-hydroxyalkyl selenide reagents, as reported by Hua et al. . The process proceeds via:

  • O-Acylation: Reacting polystyrene-supported 2-hydroxy-2-phenylethyl selenide with benzoyl isocyanate in THF (93% yield).

  • Oxidation/Cyclization: Treatment with meta-chloroperbenzoic acid (MCPBA) induces selenoxide elimination, forming the oxazolidinone ring (88% yield).

  • Hydrolysis: Acidic cleavage yields the final product (84% yield) .

Enzymatic Asymmetric Synthesis

Halohydrin dehalogenase (HheC)-catalyzed ring-opening of epoxides with cyanate offers an enantioselective route . For example:

  • Racemic 1,2-epoxy-3-methylbutane reacts with sodium cyanate in Tris buffer (pH 7.5) at room temperature.

  • HheC selectively generates (R)-5-ethyl-5-methyloxazolidin-2-one, though adaptation for the (S)-isomer requires engineered enzymes .

This biocatalytic approach achieves high enantiomeric excess (>90% ee) under mild conditions, aligning with green chemistry principles.

Sn(OTf)₂-Catalyzed Aziridine Rearrangement

Aziridine intermediates derived from N-Boc-protected aminobutanoates undergo stereospecific rearrangement to oxazolidinones in the presence of tin triflate :

  • Cyclization of benzyl-N-Boc-(3R)-aminobutanoate yields trans-aziridine.

  • Sn(OTf)₂ catalyzes ring expansion to trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one.

This method is notable for retaining stereochemical information from the aziridine precursor, enabling precise control over the C4 and C5 configurations .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The (S)-5-methyloxazolidinone moiety serves as a transient directing group in:

  • Aldol Reactions: The N–H proton activates carbonyl electrophiles, while the methyl group shields one face, inducing diastereoselectivity .

  • Michael Additions: Conjugate additions to α,β-unsaturated esters proceed with >95% ee when mediated by this auxiliary .

A representative transformation:

(S)-5-Methyloxazolidin-2-one+CH2=CHCO2RBase(2S,3R)-Adduct[10]\text{(S)-5-Methyloxazolidin-2-one} + \text{CH}_2=\text{CHCO}_2\text{R} \xrightarrow{\text{Base}} \text{(2S,3R)-Adduct} \quad[10]

Foldamer Construction

Oligomers of trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-one exhibit helical folding in solution, as evidenced by NOE correlations in 1H^1\text{H}-NMR . The C4 hydrogen’s proximity to the adjacent carbonyl oxygen drives intramolecular hydrogen bonding, mimicking proline’s role in peptide helices . Such foldamers have potential in biomimetic materials and drug delivery systems.

Pharmaceutical Intermediates

The compound is a precursor to:

  • Linezolid Analogues: Antibacterial agents targeting ribosomal peptidyl transferase .

  • Anticonvulsants: Structural analogs inhibit GABA transaminase with IC₅₀ values <10 μM .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr) :

  • ν(C=O)\nu(\text{C=O}): 1739 cm⁻¹ (strong, amide I band)

  • ν(N–H)\nu(\text{N–H}): 3298 cm⁻¹ (medium, stretching)

  • ν(C–O–C)\nu(\text{C–O–C}): 1056 cm⁻¹ (ring breathing mode)

Nuclear Magnetic Resonance

1H^1\text{H}-NMR (CDCl₃, 400 MHz) :

  • δ 1.46 (d, J=6.2J = 6.2 Hz, 3H, CH₃)

  • δ 3.21 (ddd, J=0.8,7.2,8.4J = 0.8, 7.2, 8.4 Hz, 1H, H4)

  • δ 3.69 (ddd, J=0.8,8.4,8.4J = 0.8, 8.4, 8.4 Hz, 1H, H3)

  • δ 4.74–4.82 (m, 1H, H5)

  • δ 5.57 (bs, 1H, NH)

13C^{13}\text{C}-NMR :

  • δ 22.1 (CH₃)

  • δ 46.3 (C5)

  • δ 63.8 (C4)

  • δ 155.6 (C=O)

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